![molecular formula C29H26Cl2O7S B13712710 1,5-Anhydro-4,6-O-benzylidene-3-O-[2,4-dichlorophenyl]thiocarbonyloxy-2-O-p-toluoyl-D-glucitol](/img/structure/B13712710.png)
1,5-Anhydro-4,6-O-benzylidene-3-O-[2,4-dichlorophenyl]thiocarbonyloxy-2-O-p-toluoyl-D-glucitol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Anhydro-4,6-O-benzylidene-3-O-[2,4-dichlorophenyl]thiocarbonyloxy-2-O-p-toluoyl-D-glucitol is a synthetic intermediate used in the preparation of sugar nucleotides. It has a molecular weight of 589.48 and a molecular formula of C29H26Cl2O7S . This compound is primarily utilized in research settings, particularly in the fields of proteomics and carbohydrate chemistry.
Vorbereitungsmethoden
The synthesis of 1,5-Anhydro-4,6-O-benzylidene-3-O-[2,4-dichlorophenyl]thiocarbonyloxy-2-O-p-toluoyl-D-glucitol involves multiple steps. One common synthetic route starts with 1,5-Anhydro-4,6-O-benzylidene-D-glucitol, which undergoes chlorination and subsequent reactions to introduce the thiocarbonyloxy and p-toluoyl groups . The reaction conditions typically involve the use of cyclic ethers such as tetrahydrofuran and 1,4-dioxane
Analyse Chemischer Reaktionen
1,5-Anhydro-4,6-O-benzylidene-3-O-[2,4-dichlorophenyl]thiocarbonyloxy-2-O-p-toluoyl-D-glucitol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Common reagents for substitution reactions include chlorinating agents and other electrophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications:
Chemistry: It is used as a synthetic intermediate in the preparation of sugar nucleotides
Biology: It serves as a tool in proteomics research to study protein-carbohydrate interactions.
Medicine: Research involving this compound includes the development of inhibitors for glycogen phosphorylase, a target enzyme for type 2 diabetes.
Industry: Its applications in industry are limited, primarily due to its specialized use in research.
Wirkmechanismus
The mechanism of action of 1,5-Anhydro-4,6-O-benzylidene-3-O-[2,4-dichlorophenyl]thiocarbonyloxy-2-O-p-toluoyl-D-glucitol involves its role as a glycosylation reagent. It facilitates the synthesis of oligosaccharides by modifying the sugar moiety through fluorination and methylation . The molecular targets and pathways involved include various enzymes and proteins that interact with carbohydrates.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1,5-Anhydro-4,6-O-benzylidene-3-O-[2,4-dichlorophenyl]thiocarbonyloxy-2-O-p-toluoyl-D-glucitol include:
1,5-Anhydro-4,6-O-benzylidene-D-glucitol: Used as a precursor in the synthesis of C-glycoside analogs.
1,5-Anhydro-4,6-O-benzylidene-3-deoxy-3-fluoro-2-O-trifluoromethanesulfonyl-D-altritol: Utilized in the synthesis of nucleoside analogues. The uniqueness of this compound lies in its specific functional groups, which make it a valuable intermediate for synthesizing complex carbohydrates and studying their interactions.
Eigenschaften
Molekularformel |
C29H26Cl2O7S |
|---|---|
Molekulargewicht |
589.5 g/mol |
IUPAC-Name |
[(8aR)-2-benzyl-8-(2,4-dichlorophenoxy)carbothioyloxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] 4-methylbenzoate |
InChI |
InChI=1S/C29H26Cl2O7S/c1-17-7-9-19(10-8-17)28(32)35-24-16-33-23-15-34-25(13-18-5-3-2-4-6-18)37-26(23)27(24)38-29(39)36-22-12-11-20(30)14-21(22)31/h2-12,14,23-27H,13,15-16H2,1H3/t23?,24?,25?,26-,27?/m1/s1 |
InChI-Schlüssel |
HUNPVSDJTGKUBR-XKRCLBNNSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)C(=O)OC2COC3COC(O[C@H]3C2OC(=S)OC4=C(C=C(C=C4)Cl)Cl)CC5=CC=CC=C5 |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)OC2COC3COC(OC3C2OC(=S)OC4=C(C=C(C=C4)Cl)Cl)CC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


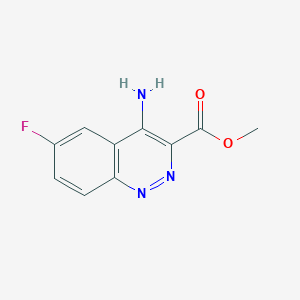
![4-[3,5-Bis(trifluoromethyl)phenyl]-1H-1,2,3-triazole](/img/structure/B13712644.png)
![disodium;5-[(4-ethoxyphenyl)diazenyl]-2-[(Z)-2-[4-[(4-ethoxyphenyl)diazenyl]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B13712658.png)

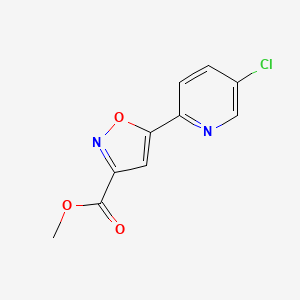
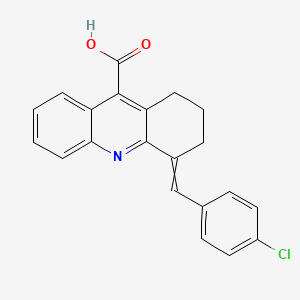
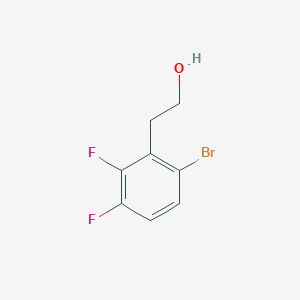
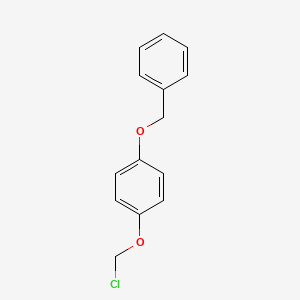
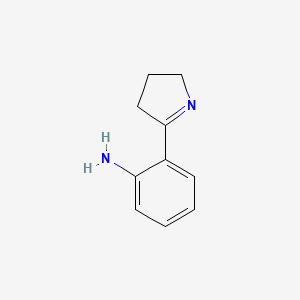
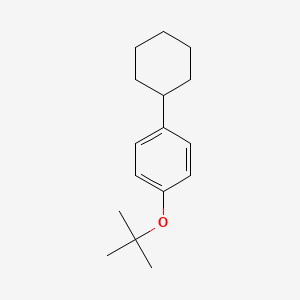
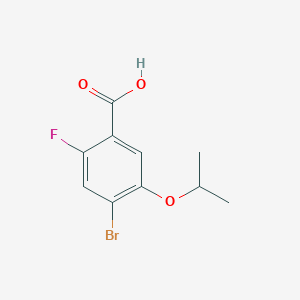
![[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11-hydroxy-17-(iodomethylsulfanylcarbonyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B13712692.png)
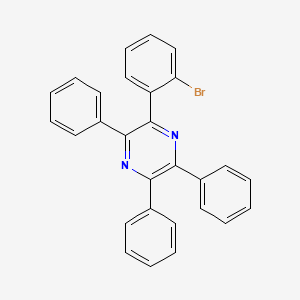
![5-Bromo-4-[4-(trifluoromethyl)phenyl]imidazole-2-carbaldehyde](/img/structure/B13712702.png)
